Cas no 2138393-12-9 (2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid)

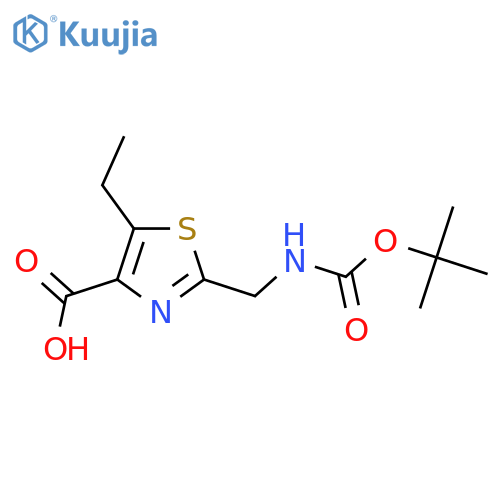

2138393-12-9 structure

商品名:2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid

2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2138393-12-9

- 2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid

- EN300-843384

- 2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid

-

- インチ: 1S/C12H18N2O4S/c1-5-7-9(10(15)16)14-8(19-7)6-13-11(17)18-12(2,3)4/h5-6H2,1-4H3,(H,13,17)(H,15,16)

- InChIKey: WLSFAAPTNNWYIE-UHFFFAOYSA-N

- ほほえんだ: S1C(CNC(=O)OC(C)(C)C)=NC(C(=O)O)=C1CC

計算された属性

- せいみつぶんしりょう: 286.09872823g/mol

- どういたいしつりょう: 286.09872823g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-843384-0.25g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 95.0% | 0.25g |

$1156.0 | 2025-02-21 | |

| Enamine | EN300-843384-0.05g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 95.0% | 0.05g |

$1056.0 | 2025-02-21 | |

| Enamine | EN300-843384-1.0g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 95.0% | 1.0g |

$1256.0 | 2025-02-21 | |

| Enamine | EN300-843384-1g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 1g |

$1256.0 | 2023-09-02 | ||

| Enamine | EN300-843384-5g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 5g |

$3645.0 | 2023-09-02 | ||

| Enamine | EN300-843384-0.1g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 95.0% | 0.1g |

$1106.0 | 2025-02-21 | |

| Enamine | EN300-843384-2.5g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 95.0% | 2.5g |

$2464.0 | 2025-02-21 | |

| Enamine | EN300-843384-5.0g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 95.0% | 5.0g |

$3645.0 | 2025-02-21 | |

| Enamine | EN300-843384-0.5g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 95.0% | 0.5g |

$1207.0 | 2025-02-21 | |

| Enamine | EN300-843384-10.0g |

2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |

2138393-12-9 | 95.0% | 10.0g |

$5405.0 | 2025-02-21 |

2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

2138393-12-9 (2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量